2-Azido-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an azido group, a difluoromethyl group, and a hydroxymethyl group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under specific reaction conditions.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Azido-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the difluoromethyl and hydroxymethyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used in diazo transfer reactions.
2-Azido-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethanone: Similar in structure but with different functional groups.
Properties
IUPAC Name |
2-azido-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O2/c8-7(9)1-5(3-14)13(4-7)6(15)2-11-12-10/h5,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPIUCZOIKTTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN=[N+]=[N-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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